molecular formula C2H4F2O B3041768 Difluoro(methoxy)methane CAS No. 359-15-9

Difluoro(methoxy)methane

Cat. No.: B3041768
CAS No.: 359-15-9
M. Wt: 82.05 g/mol
InChI Key: CGZAMBNIGLUBRY-UHFFFAOYSA-N
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Description

Difluoro(methoxy)methane is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a methane backbone

Mechanism of Action

Target of Action

Difluoro(methoxy)methane is a compound that is primarily involved in the process of difluoromethylation . The primary targets of this compound are carbon atoms in various oxidation states (sp, sp2, sp3), as well as oxygen, nitrogen, and sulfur . These elements play a crucial role in the formation of X–CF2H bonds, where X represents the aforementioned elements .

Mode of Action

The interaction of this compound with its targets involves the formation of X–CF2H bonds . This process has been advanced by the invention of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in methanogenesis . In the hydrogenotrophic pathway, H2 and carbon dioxide are used for methane production, whereas in the methylotrophic pathway, small methylated carbon compounds like methanol and methylated amines are used . In the aceticlastic pathway, acetate is disproportionated to methane and carbon dioxide .

Pharmacokinetics

It is known that the compound is involved in difluoromethylation processes, which have streamlined access to molecules of pharmaceutical relevance .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of X–CF2H bonds, where X is a carbon atom in various oxidation states, or oxygen, nitrogen, and sulfur . This results in the creation of molecules of pharmaceutical relevance .

Action Environment

The action of this compound is influenced by environmental factors. For instance, Difluoromethane, a related compound, is known to be a colorless gas in the ambient atmosphere and is slightly soluble in water, with a high thermal stability . Its action, efficacy, and stability may be influenced by similar environmental factors.

Safety and Hazards

Difluoro(methoxy)methane can cause skin irritation and serious eye irritation. It may also cause drowsiness or dizziness . It’s important to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The field of difluoromethylation processes has seen recent advances, particularly in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore these processes and their applications.

Chemical Reactions Analysis

Difluoro(methoxy)methane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Difluoro(methoxy)methane can be compared to other fluorinated compounds such as difluoromethyl phenyl sulfide and trifluoromethyl derivatives . These compounds share similar chemical properties but differ in their specific functional groups and reactivity.

Similar compounds include:

Properties

IUPAC Name

difluoro(methoxy)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c1-5-2(3)4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZAMBNIGLUBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957316
Record name Difluoro(methoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-15-9
Record name Methane, difluoromethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoro(methoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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